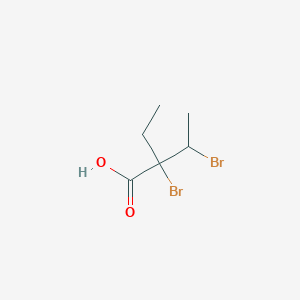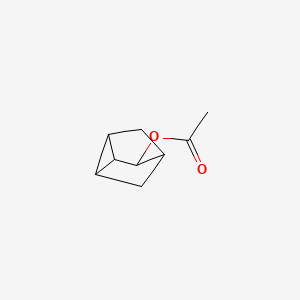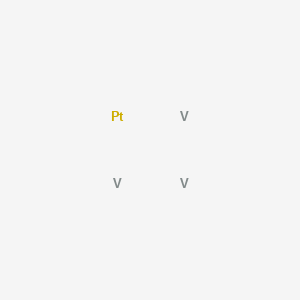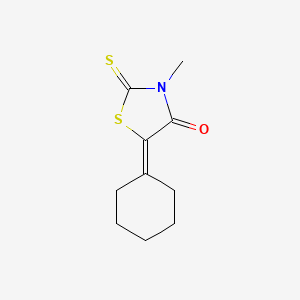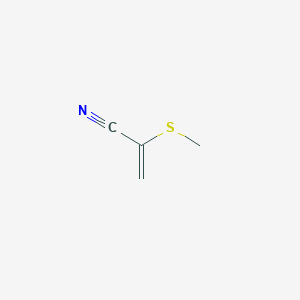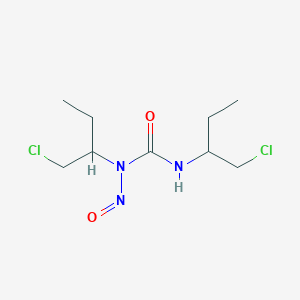
1,3-Bis(1-chlorobutan-2-yl)-1-nitrosourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Bis(1-chlorobutan-2-yl)-1-nitrosourea is a chemical compound with the molecular formula C9H18Cl2N2O. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by the presence of two chlorobutan-2-yl groups and a nitrosourea moiety, which contribute to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(1-chlorobutan-2-yl)-1-nitrosourea typically involves the reaction of 1-chlorobutan-2-ylamine with nitrosyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Step 1: 1-chlorobutan-2-ylamine is reacted with nitrosyl chloride in an inert solvent such as dichloromethane.
Step 2: The reaction mixture is stirred at a low temperature (0-5°C) to facilitate the formation of the nitrosourea compound.
Step 3: The product is isolated by filtration and purified using recrystallization techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Bis(1-chlorobutan-2-yl)-1-nitrosourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrosourea moiety into amine derivatives.
Substitution: The chlorobutan-2-yl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) and thiols (R-SH) are employed in substitution reactions.
Major Products
Oxidation Products: Oxides and hydroxyl derivatives.
Reduction Products: Amines and related compounds.
Substitution Products: Azides, thiols, and other substituted derivatives.
Applications De Recherche Scientifique
1,3-Bis(1-chlorobutan-2-yl)-1-nitrosourea has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of complex molecules.
Biology: Employed in studies involving DNA modification and protein interactions.
Medicine: Investigated for its potential use in cancer therapy due to its ability to alkylate DNA.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 1,3-Bis(1-chlorobutan-2-yl)-1-nitrosourea involves the alkylation of nucleophilic sites in biological molecules. The nitrosourea moiety is responsible for the formation of reactive intermediates that can interact with DNA, leading to the formation of cross-links and subsequent inhibition of DNA replication and transcription. This mechanism is particularly relevant in the context of its potential use as an anticancer agent.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Bis(2-chloroethyl)-1-nitrosourea (BCNU): Known for its use in chemotherapy.
1,3-Bis(2-chloropropyl)-1-nitrosourea: Another nitrosourea derivative with similar properties.
Uniqueness
1,3-Bis(1-chlorobutan-2-yl)-1-nitrosourea is unique due to its specific structural features, which confer distinct reactivity and biological activity. Its longer alkyl chains compared to other nitrosourea compounds may result in different pharmacokinetic and pharmacodynamic profiles, making it a valuable compound for further research and development.
Propriétés
Numéro CAS |
13907-65-8 |
|---|---|
Formule moléculaire |
C9H17Cl2N3O2 |
Poids moléculaire |
270.15 g/mol |
Nom IUPAC |
1,3-bis(1-chlorobutan-2-yl)-1-nitrosourea |
InChI |
InChI=1S/C9H17Cl2N3O2/c1-3-7(5-10)12-9(15)14(13-16)8(4-2)6-11/h7-8H,3-6H2,1-2H3,(H,12,15) |
Clé InChI |
DCJOIBGRIXKUPG-UHFFFAOYSA-N |
SMILES canonique |
CCC(CCl)NC(=O)N(C(CC)CCl)N=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


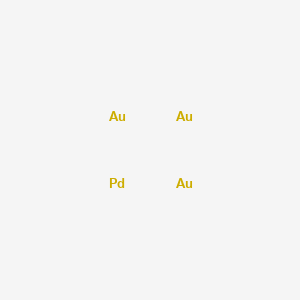
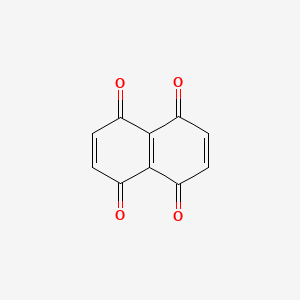

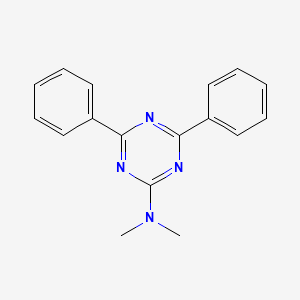
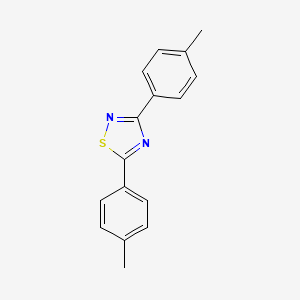

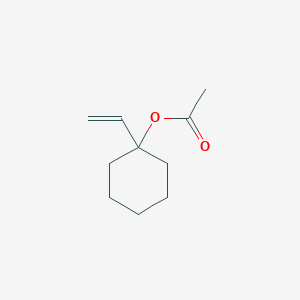
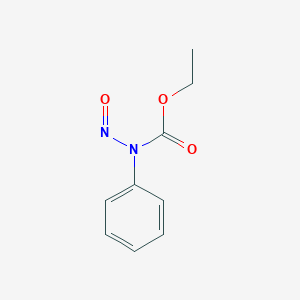
![1-[4-(Propan-2-yl)phenyl]but-3-en-1-yl acetate](/img/structure/B14721184.png)
